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An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypyridin-4-amine

Abstract
2-Phenoxypyridin-4-amine is a heterocyclic compound of significant interest to the

pharmaceutical and agrochemical industries. Its molecular scaffold, combining a phenoxy

group with an aminopyridine core, is a recurring motif in a variety of biologically active agents.

[1][2] A comprehensive understanding of its physicochemical properties is paramount for

researchers in drug discovery and development, as these parameters fundamentally govern a

molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This

guide provides an in-depth analysis of the core physicochemical attributes of 2-
Phenoxypyridin-4-amine. While experimentally determined data for this specific molecule is

sparse in publicly available literature, this document outlines the authoritative, standardized

methodologies required for its complete characterization, thereby establishing a framework for

its empirical evaluation. We will delve into the theoretical basis for each property's importance

and provide detailed, field-proven protocols for their determination, ensuring a robust and

reproducible analysis.

Introduction: The Strategic Importance of
Physicochemical Profiling
In modern medicinal chemistry, the principle of "fail fast, fail cheap" is a guiding mantra. A

significant portion of drug candidate attrition can be attributed to poor physicochemical
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properties, leading to unfavorable pharmacokinetics and low bioavailability. The 2-
phenoxypyridin-4-amine structure represents a versatile building block, but its utility can only

be fully realized through rigorous characterization.[3] Key properties such as solubility,

lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a

compound's behavior in biological systems. For instance, aqueous solubility directly influences

oral absorption, while logP governs the ability to cross cellular membranes. The pKa dictates

the charge state of the molecule at physiological pH, which in turn affects solubility,

permeability, and target binding. This guide serves as a technical blueprint for researchers,

providing not just the known data but, more importantly, the validated experimental workflows

necessary to generate the comprehensive data package required for informed decision-making

in any research and development pipeline.

Molecular Identity and Predicted Properties
A precise understanding of a molecule's structure is the foundation of its physicochemical

profile.

Caption: 2D Structure of 2-Phenoxypyridin-4-amine.

Table 1: Core Molecular Identifiers and Computationally Predicted Properties

Parameter Value Source

CAS Number 21203-83-8 [4][5][6]

Molecular Formula C₁₁H₁₀N₂O [4][6]

Molecular Weight 186.21 g/mol [4]

SMILES
C1=CC=C(C=C1)OC2=NC=C

C(=C2)N
[4]

Predicted LogP 2.46 - 3.04 [4][6]

Predicted TPSA 48.14 Å² [4][6]

H-Bond Acceptors 3 [4]

H-Bond Donors 1 [4]

Rotatable Bonds 2 [4]
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Note: The properties listed above, apart from core identifiers, are derived from computational

models. They serve as valuable estimates but must be confirmed by empirical measurement.

Key Physicochemical Properties and Experimental
Workflows
This section details the significance of and the authoritative methods for determining the most

critical physicochemical parameters for a drug candidate.

Aqueous Solubility
Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug delivery.

Insufficient solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and

erratic absorption. For intravenous formulations, poor solubility can cause precipitation upon

injection. Therefore, determining a compound's solubility in a biorelevant medium (e.g.,

phosphate-buffered saline at pH 7.4) is a critical first step.

Authoritative Protocol (Adapted from OECD Guideline 105): The Flask Method is the gold

standard for compounds with solubility > 0.01 g/L.[7][8] Its trustworthiness stems from allowing

the system to reach true thermodynamic equilibrium.

Step-by-Step Methodology:

Preparation: Add an excess amount of 2-Phenoxypyridin-4-amine to a glass flask

containing a known volume of the test medium (e.g., pH 7.4 PBS). The excess is crucial to

ensure saturation is achieved.

Equilibration: Seal the flask and agitate at a constant, controlled temperature (typically 25 °C

or 37 °C) for a sufficient duration. A preliminary test should establish the time to reach

equilibrium (e.g., 24-48 hours). The system must be shielded from light if the compound is

light-sensitive.

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the

samples at high speed to pellet all undissolved solid material. This step is critical to avoid

artificially inflating the measured concentration.

Sampling: Carefully withdraw an aliquot of the clear supernatant.
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Quantification: Dilute the aliquot into a suitable mobile phase and quantify the concentration

of the dissolved compound using a validated analytical method, such as High-Performance

Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be

run in parallel to ensure accurate quantification.

1. Preparation

2. Equilibration

3. Phase Separation

4. Quantification

Add excess solid
to test medium

Agitate at const. T
(e.g., 24-48h)

Settle suspension

Centrifuge to pellet
undissolved solid

Sample supernatant

Dilute aliquot

Analyze via HPLC-UV
against std. curve
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Click to download full resolution via product page

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Lipophilicity (LogP)
Expertise & Experience: The n-octanol/water partition coefficient (LogP) is the definitive

measure of a compound's lipophilicity. It profoundly influences permeability, metabolic stability,

and even promiscuity in target binding. A LogP value between 1 and 3 is often considered a

desirable range for orally bioavailable drugs. The computed values for 2-Phenoxypyridin-4-
amine (2.46 - 3.04) place it in this favorable zone, but experimental verification is essential.[4]

[6]

Authoritative Protocol (Adapted from OECD Guideline 107): The Shake Flask method is a

direct and reliable way to measure LogP for compounds within the range of -2 to 4.[3][9] The

protocol's validity hinges on the mutual saturation of the solvents and the accurate

measurement of the compound in both phases.

Step-by-Step Methodology:

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by

mixing the two solvents, shaking vigorously, and allowing the phases to separate for at least

24 hours. This ensures the thermodynamic activity of the solvents is constant during the

experiment.

Compound Preparation: Prepare a stock solution of 2-Phenoxypyridin-4-amine in water-

saturated n-octanol.

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution

with a precise volume of the n-octanol-saturated water.

Equilibration: Shake the vessel gently for a defined period until equilibrium is reached (e.g.,

1-2 hours). Avoid vigorous shaking which can form emulsions that are difficult to break.

Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and

octanol phases.
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Quantification: Determine the concentration of the compound in both the aqueous phase

(Cw) and the n-octanol phase (Co) using a suitable analytical method like HPLC-UV.

Calculation: Calculate the partition coefficient as P = Co / Cw. The final result is expressed

as LogP.

1. Preparation 2. Partitioning 3. Separation & Analysis 4. Calculation

Prepare mutually
saturated solvents
(Octanol & Water)

Dissolve compound
in sat. octanol

Combine octanol soln.
with sat. water

Gently shake to
reach equilibrium

Centrifuge to
separate phases

Measure concentration
in both phases (Co, Cw)

Calculate LogP =
log(Co / Cw)

Click to download full resolution via product page

Caption: Workflow for LogP Determination via Shake Flask (OECD 107).

Acidity and Basicity (pKa)
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and

50% neutral. For 2-Phenoxypyridin-4-amine, the aminopyridine moiety is basic and will be

protonated at low pH. This ionization state drastically increases aqueous solubility but can

reduce membrane permeability. Knowing the pKa is essential for predicting solubility in the

variable pH environments of the gut and for developing appropriate formulation strategies.

Authoritative Protocol (Adapted from OECD Guideline 112): Potentiometric titration is a robust

and widely used method for pKa determination.[10][11] It relies on monitoring pH changes as a

titrant is added, providing a direct measure of the compound's buffering capacity around its

pKa.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh and dissolve a sample of 2-Phenoxypyridin-4-amine
in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background

electrolyte (e.g., KCl) to maintain constant ionic strength.
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Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl)

to fully protonate the basic nitrogen center.

Titration - Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1

M NaOH), recording the pH value after each incremental addition of the titrant.

Data Analysis: Plot the pH versus the volume of added base to generate a titration curve.

pKa Determination: The pKa is the pH value at the half-equivalence point (the midpoint of the

steepest part of the curve), where the concentrations of the protonated (conjugate acid) and

neutral forms of the amine are equal. Specialized software is used to calculate the precise

pKa from the derivative of the titration curve.

Spectroscopic Profile and Thermal Properties
While no public reference spectra have been identified, a skilled chemist can predict the key

features based on the molecule's structure. This predictive analysis is crucial for confirming the

identity and purity of newly synthesized batches.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both

the phenoxy and pyridine rings. The protons on the pyridine ring will likely appear in the 6.0-

8.5 ppm range, while the phenoxy protons will be in the 7.0-7.5 ppm range. The amine (-

NH₂) protons will present as a broad singlet.

¹³C NMR: The spectrum will show 11 distinct carbon signals corresponding to the aromatic

carbons and the carbon attached to the oxygen. Carbons attached to heteroatoms (N, O) will

be shifted downfield.

Mass Spectrometry: In ESI+ mode, the primary ion observed will be the protonated molecule

[M+H]⁺ at m/z 187.2.

Melting Point: No experimental value is currently reported. The melting point would be

determined using the standard capillary method, where a small sample is heated in a

calibrated apparatus, and the temperature range from the first appearance of liquid to

complete liquefaction is recorded. This value is a critical indicator of purity.

Safety, Handling, and Storage
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Proper handling is essential for researcher safety and maintaining compound integrity.

Hazards: 2-Phenoxypyridin-4-amine is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335).

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8]

Storage: The compound should be stored sealed in a dry environment at 2-8 °C to ensure

long-term stability.[4]

Conclusion
2-Phenoxypyridin-4-amine is a compound with clear potential as a scaffold in the

development of new therapeutic and agrochemical agents. While computational data provides

a useful starting point, this guide emphasizes the indispensable need for rigorous experimental

characterization. The authoritative, step-by-step protocols detailed herein for determining

aqueous solubility, lipophilicity, and pKa provide a validated framework for any research team.

By investing in this fundamental data generation, scientists can build a robust structure-

property relationship understanding, mitigate downstream risks, and ultimately accelerate the

journey from a promising molecule to a valuable product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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